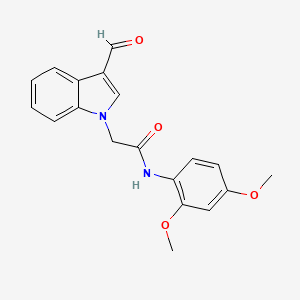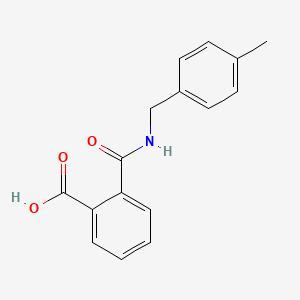![molecular formula C27H20O8 B11209034 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209034.png)
3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound featuring a coumarin backbone. Coumarins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the coumarin core, followed by the introduction of the 2,3-dimethoxyphenyl group through Friedel-Crafts acylation. The final step involves the coupling of the 4-hydroxy-2-oxo-2H-chromen-3-yl moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide) are often employed to facilitate the reactions. Solvent selection is crucial, with common choices including dichloromethane and ethanol.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones and hydroxyquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated coumarins and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, it exhibits significant antioxidant properties, protecting cells from oxidative stress. It also shows promise in inhibiting enzymes involved in inflammation, making it a candidate for anti-inflammatory drugs.
Medicine
In medicine, the compound is being explored for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, it can be used in the development of new pharmaceuticals and as a precursor for dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It can inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Its antioxidant activity is due to its ability to scavenge free radicals and upregulate antioxidant enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is unique due to its dual coumarin structure, which enhances its biological activity and allows for multiple points of chemical modification. This makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C27H20O8 |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
3-[(2,3-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O8/c1-32-19-13-7-10-16(25(19)33-2)20(21-23(28)14-8-3-5-11-17(14)34-26(21)30)22-24(29)15-9-4-6-12-18(15)35-27(22)31/h3-13,20,28-29H,1-2H3 |
Clave InChI |
TWRZXJUDMNMATE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208954.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208977.png)
![4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B11208979.png)
![3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208984.png)

![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11208996.png)

![1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11209005.png)
![N-benzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11209010.png)


![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11209047.png)
![5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209048.png)
